

Technical Support Center: Adefovir Dipivoxil Oral Bioavailability Enhancement

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Compound of Interest		
Compound Name:	Adefovir Dipivoxil	
Cat. No.:	B549357	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor oral bioavailability of **Adefovir Dipivoxil** (ADV).

Frequently Asked Questions (FAQs) Q1: What are the primary reasons for the poor oral bioavailability of Adefovir Dipivoxil?

Adefovir Dipivoxil, a diester prodrug of Adefovir, was developed to improve upon the parent drug's limited intestinal permeability.[1][2] However, its own oral bioavailability, while substantially better than Adefovir, is still limited. The oral bioavailability of Adefovir from the commercial **Adefovir Dipivoxil** formulation is approximately 59%.[3][4][5] Key factors contributing to its suboptimal oral bioavailability include:

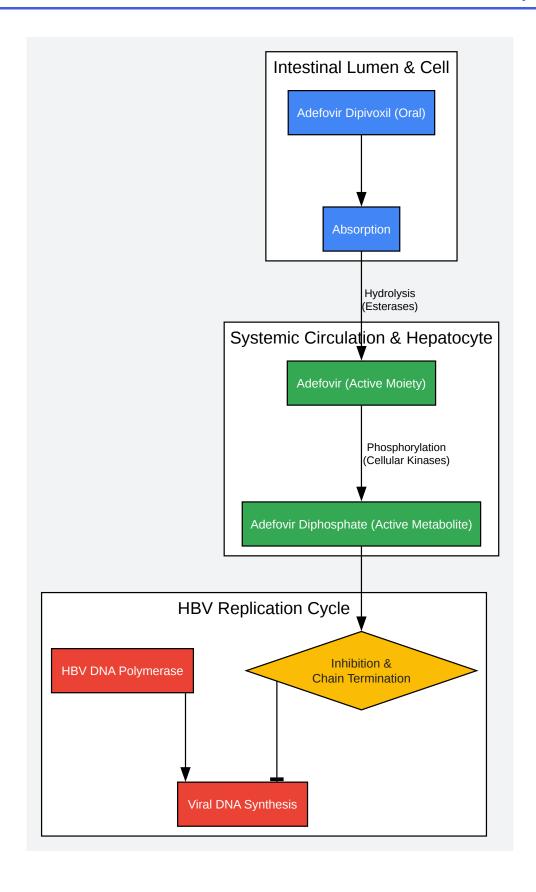
- Low Permeability: Despite being a prodrug, ADV's intestinal permeability is still a limiting factor.[6][7]
- pH-Dependent Solubility: The drug exhibits pH-dependent solubility, which can affect its dissolution and absorption in different segments of the gastrointestinal tract.[6][7]
- P-glycoprotein (P-gp) Efflux: Some studies suggest that ADV may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal cells back into the lumen, reducing net absorption.[7]



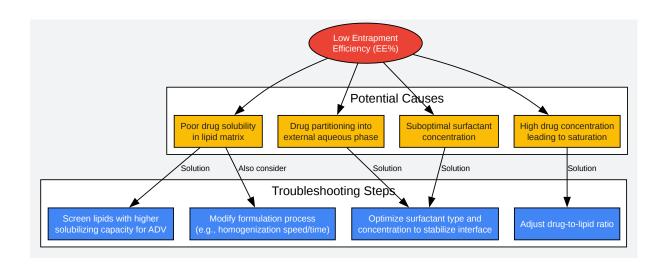
Q2: What is the mechanism of action for Adefovir Dipivoxil?

Adefovir Dipivoxil is a prodrug, meaning it is administered in an inactive form and converted to its active form within the body.[8][9] Upon oral administration, it is rapidly absorbed and hydrolyzed by cellular enzymes, primarily in the intestines and liver, to release the active moiety, Adefovir.[8] Cellular kinases then phosphorylate Adefovir to its active diphosphate form, Adefovir Diphosphate.[8] This active metabolite inhibits the Hepatitis B Virus (HBV) DNA polymerase (a reverse transcriptase) by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[4][8] Its incorporation into the growing viral DNA chain causes premature chain termination, thus halting viral replication.[8]









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